Diclofensine

概要

説明

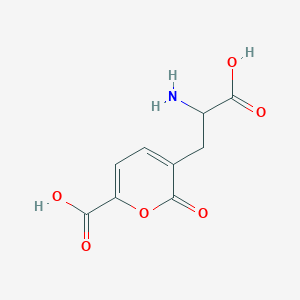

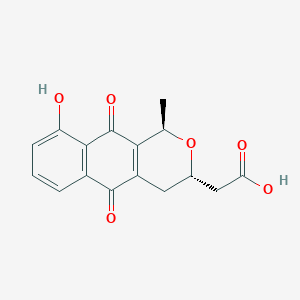

ジクロフェンシンは、1970年代にホフマン・ラ・ロッシュによって開発された、潜在的な抗うつ剤としての役割を担う刺激薬です。 ジクロフェンシンは、トリプルモノアミン再取り込み阻害剤として作用し、主にドーパミンとノルエピネフリンの再取り込みを阻害し、ドーパミン、ノルエピネフリン、セロトニントランスポーターに対する親和性を持ちます 。 ジクロフェンシンは、有望な抗うつ効果を有していましたが、最終的には乱用可能性に関する懸念から臨床開発から除外されました .

作用機序

ジクロフェンシンは、ドーパミン、ノルエピネフリン、セロトニンの再取り込みを阻害することで効果を発揮します。この阻害は、シナプス間隙におけるこれらの神経伝達物質の濃度を高め、神経伝達を促進し、刺激作用と抗うつ作用をもたらします。 ジクロフェンシンの分子標的は、ドーパミン、ノルエピネフリン、セロトニントランスポーターです .

生化学分析

Biochemical Properties

Diclofensine plays a significant role in biochemical reactions by inhibiting the reuptake of key neurotransmitters. It interacts with dopamine, norepinephrine, and serotonin transporters, with affinities of 16.8 nM, 15.7 nM, and 51 nM, respectively . These interactions prevent the reabsorption of these neurotransmitters into presynaptic neurons, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Cellular Effects

This compound affects various cell types and cellular processes by modulating neurotransmitter levels. It influences cell signaling pathways, particularly those involving dopamine, norepinephrine, and serotonin. This modulation can alter gene expression and cellular metabolism, leading to changes in mood, cognition, and behavior . This compound’s impact on these pathways underscores its potential as an antidepressant and stimulant.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the dopamine, norepinephrine, and serotonin transporters, inhibiting their function. This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. This compound does not induce the release of monoamines, distinguishing it from other stimulants like amphetamines . This selective inhibition enhances neurotransmitter signaling and contributes to its antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, this compound can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in receptor sensitivity and gene expression . These changes highlight the importance of understanding the temporal dynamics of this compound’s action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively inhibits neurotransmitter reuptake, enhancing mood and locomotor activity. At high doses, this compound can produce toxic effects, including hyperactivity, stereotypic behaviors, and potential neurotoxicity . These findings emphasize the need for careful dosage management in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and duration of action. This compound’s metabolites may also contribute to its pharmacological effects and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system neurotransmission . The compound’s distribution is influenced by its lipophilicity and affinity for monoamine transporters, which facilitate its accumulation in target tissues.

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic terminals, where it interacts with neurotransmitter transporters. It does not appear to undergo significant post-translational modifications that would alter its localization . The compound’s presence in synaptic terminals is crucial for its ability to modulate neurotransmitter levels and influence synaptic transmission.

準備方法

ジクロフェンシンの合成には、いくつかの重要なステップが含まれます。

縮合: m-アニサルデヒドは、メチルアミンと縮合してN-メチル-3-メトキシベンゼンメタナミンを形成します。

還元: シッフ塩基中間体は、水素化ホウ素ナトリウムで還元され、(3-メトキシベンジル)メチルアミンが生成されます。

アルキル化: この中間体は、次に3,4-ジクロロフェナシルブロミドでアルキル化されてベンゾイルケトンを形成します。

還元: ベンゾイルケトンは、水素化ホウ素ナトリウムで還元されてアルコールを生成します。

化学反応の分析

ジクロフェンシンは、次のような様々な化学反応を起こします。

酸化: ジクロフェンシンは、特定の条件下で酸化されて、対応する酸化生成物を形成する可能性があります。

還元: ジクロフェンシンは、水素化ホウ素ナトリウムなどの一般的な還元剤を使用して還元できます。

科学研究への応用

化学: ジクロフェンシンは、トリプルモノアミン再取り込み阻害の影響を研究するためのモデル化合物として役立ちます。

生物学: ジクロフェンシンの神経伝達物質系への影響は、神経化学研究において貴重なツールとなります。

医学: 臨床では使用されていませんが、その抗うつ作用は臨床試験で研究されてきました。

科学的研究の応用

Chemistry: It serves as a model compound for studying the effects of triple monoamine reuptake inhibition.

Biology: Diclofensine’s effects on neurotransmitter systems make it a valuable tool for neurochemical research.

Medicine: Although not clinically used, its antidepressant properties have been explored in clinical trials.

Industry: This compound’s synthesis and reactions provide insights into the development of similar compounds

類似化合物との比較

ジクロフェンシンは、次のような他のテトラヒドロイソキノリン誘導体と化学的に関連しています。

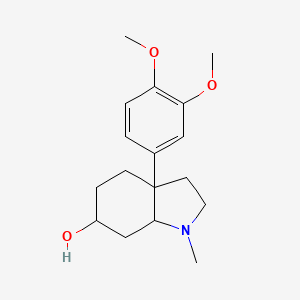

ノミフェンシン: ドーパミンとノルエピネフリンの再取り込みを阻害する別の抗うつ剤ですが、モノアミン放出特性も持ちます。

ブラソフェンシン: モノアミン再取り込み阻害特性が類似している化合物です。

ジクロフェンシンは、有意なモノアミン放出特性を持たずに、3つのモノアミントランスポーターすべてを強力に阻害するという点でユニークであり、ノミフェンシンなどの化合物とは区別されます .

特性

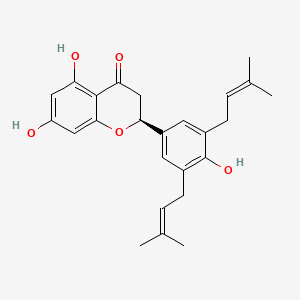

IUPAC Name |

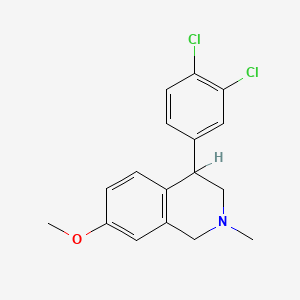

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDCGVDEEHWEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate) | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30867264 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67165-56-4 | |

| Record name | Diclofensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67165-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofensine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

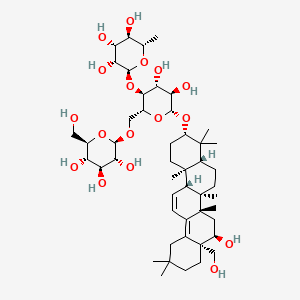

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)